molecular formula C10H20O3 B14714978 3-Octyl-1,2,4-trioxolane CAS No. 20525-37-5

3-Octyl-1,2,4-trioxolane

Cat. No.: B14714978
CAS No.: 20525-37-5
M. Wt: 188.26 g/mol
InChI Key: ZBRUHXGMUZLRSJ-UHFFFAOYSA-N
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Description

3-Octyl-1,2,4-trioxolane is a chemical compound belonging to the class of trioxolanes, which are characterized by a three-membered ring containing two oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-octyl-1,2,4-trioxolane typically involves the reaction of an appropriate alkene with ozone, followed by a reduction step. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. This reaction is stereocontrolled and can yield the desired trioxolane with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Octyl-1,2,4-trioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction of the peroxide bond in the trioxolane ring can lead to the formation of alcohols or other reduced products.

    Substitution: The trioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted trioxolanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Octyl-1,2,4-trioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-octyl-1,2,4-trioxolane involves the cleavage of the peroxide bond in the trioxolane ring. This cleavage can generate reactive oxygen species (ROS) and other radicals, which can interact with biological molecules. In the context of its antimalarial activity, the compound is believed to undergo heme-mediated degradation within the parasite, leading to the generation of ROS that damage critical biomolecules and ultimately kill the parasite .

Comparison with Similar Compounds

    1,2,4-Trioxane: Structurally similar to trioxolanes, trioxanes also contain a three-membered ring with two oxygen atoms and one carbon atom. Artemisinin is a well-known example of a trioxane.

    1,2,4,5-Tetraoxane: These compounds contain a four-membered ring with two oxygen atoms and two carbon atoms.

Uniqueness of 3-Octyl-1,2,4-Trioxolane: this compound is unique due to its specific substitution pattern and the presence of an octyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to generate ROS upon cleavage of the peroxide bond makes it particularly interesting for applications in medicine and materials science .

Properties

CAS No.

20525-37-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

3-octyl-1,2,4-trioxolane

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-10-11-9-12-13-10/h10H,2-9H2,1H3

InChI Key

ZBRUHXGMUZLRSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCOO1

Origin of Product

United States

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